molecular formula C₁₄H₁₄D₄O₄ B1152478 Monohexyl Phthalate-d4

Monohexyl Phthalate-d4

Cat. No.: B1152478
M. Wt: 254.31
Attention: For research use only. Not for human or veterinary use.
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Description

Monohexyl Phthalate-d4 is a deuterated analog of mono-n-hexyl phthalate (MnHexP), which is a primary metabolite of di-n-hexyl phthalate (DnHexP) . This high-purity compound is designed for use as an analytical standard in research applications. It is particularly valuable for quantitative mass spectrometry-based analyses, where it serves as a stable-isotope-labeled internal standard to ensure accurate measurement of its non-deuterated counterpart in complex biological and environmental samples . The use of such deuterated standards is critical in human biomonitoring studies for compensating for matrix effects and losses during sample preparation. Recent studies have detected mono-n-hexyl phthalate in human urine, raising scientific questions about exposure sources and consumer safety . Consequently, this standard is a vital tool for researchers in toxicology and environmental health science investigating human exposure to phthalates like DnHexP, which is classified as a substance toxic for reproduction . By enabling precise and reliable quantification, this compound supports vital research into the environmental fate, human biomonitoring, and toxicokinetics of phthalate esters. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic use, administration to humans, or any form of personal use. Please refer to the safety data sheet (SDS) for proper handling and hazard information.

Properties

Molecular Formula

C₁₄H₁₄D₄O₄

Molecular Weight

254.31

Synonyms

1,2-Benzenedicarboxylic Acid Monohexyl Ester-d4;  Phthalic Acid Monohexyl Ester-d4;  Flexol DHD-d4;  Mono-n-hexyl Phthalate-d4;  Monohexyl Phthalate-d4;  n-Hexyl Acid Phthalate-d4

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

Phthalate Leaching Studies
Monohexyl phthalate-d4 is employed as an internal standard in studies examining the leaching of phthalates from medical supplies. Research has shown that various phthalates, including this compound, can migrate into medical fluids, raising concerns about exposure levels in clinical settings. For instance, a study documented the concentrations of multiple phthalates leached from intravenous (IV) fluid bags into the solutions they contained, highlighting the need for careful monitoring of these compounds in healthcare environments .

Case Study: Cumulative Risk Assessment
A case study integrating exposure and toxicity data for phthalates utilized this compound as part of its analytical framework. The study focused on assessing the cumulative risk associated with co-exposure to di(2-ethylhexyl) phthalate and di-n-butyl phthalate, utilizing this compound to derive bioactivity values and predict internal metabolite concentrations . This approach illustrates the compound's relevance in understanding environmental health risks.

Toxicological Research

In Vitro and In Silico Assessments
this compound is significant in toxicological research where it aids in understanding the mechanisms by which phthalates disrupt endocrine functions. Studies have shown that metabolites derived from this compound can interfere with testosterone homeostasis, which is crucial for male reproductive health . This has implications for regulatory assessments concerning the safety of phthalates in consumer products.

Analytical Chemistry

Use as an Internal Standard
In analytical chemistry, this compound serves as an internal standard for quantitative analysis of environmental samples. Its deuterated nature allows for precise measurements in mass spectrometry applications. For example, studies analyzing the presence of various phthalates in food items have used this compound to ensure accurate quantification of target compounds .

Data Tables

Application AreaSpecific Use CaseKey Findings/Insights
Environmental MonitoringLeaching studies from medical suppliesIdentified migration levels of phthalates into IV fluids
Toxicological ResearchCumulative risk assessment frameworksHighlighted endocrine disruption potential
Analytical ChemistryInternal standard for mass spectrometryEnsured accurate quantification of environmental samples

Q & A

Basic Research Questions

Q. How is Monohexyl Phthalate-d4 utilized as an internal standard in phthalate analysis?

  • Methodological Answer : this compound is spiked into samples as a deuterated analog to correct for matrix effects and instrument variability during quantification. For example, in LC-MS/MS workflows, its stable isotopic signature (e.g., m/z shifts) distinguishes it from non-deuterated phthalates, enabling precise recovery rate calculations. Researchers typically prepare internal standard solutions at concentrations like 10 ng/µL and validate their stability under storage conditions (e.g., −20°C in acetonitrile) .

Q. What storage conditions ensure the stability of this compound in long-term experiments?

  • Methodological Answer : Storage at −20°C in acetonitrile prevents degradation over weeks, as demonstrated for structurally similar deuterated phthalates (e.g., diethyl phthalate-d4). Weekly preparation of working solutions is recommended to minimize solvent evaporation or contamination risks. Stability validation via repeated GC-MS analysis over time is critical to confirm integrity .

Q. How do researchers validate the purity of deuterated phthalates like this compound?

  • Methodological Answer : Purity is confirmed using chromatographic methods (e.g., GC-MS or LC-HRMS) with isotope-specific detection. For instance, isotopic peak ratios (e.g., D/H) should align with theoretical values (±5%). Cross-validation with certified reference materials (CRMs) and comparison to non-deuterated analogs (e.g., unlabelled monohexyl phthalate) are standard practices .

Advanced Research Questions

Q. How can matrix effects be minimized when using this compound in complex biological samples?

  • Methodological Answer : Matrix effects (e.g., ion suppression in mass spectrometry) are mitigated via isotope dilution mass spectrometry (IDMS). Researchers spike this compound before extraction to normalize recovery rates. Optimization of sample cleanup steps (e.g., solid-phase extraction with C18 cartridges) and solvent partitioning (e.g., hexane:acetonitrile) further reduces interference .

Q. What analytical strategies resolve discrepancies in recovery rates of this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in extraction efficiency or ionization conditions. To harmonize data, researchers should:

  • Calibrate instruments using matrix-matched standards.
  • Validate extraction protocols with spike-and-recovery experiments (e.g., 80–120% recovery acceptable).
  • Report uncertainties (e.g., ±10% RSD) in peer-reviewed methodologies .

Q. Can this compound be applied beyond internal standardization, such as in tracing metabolic pathways?

  • Methodological Answer : While primarily used as an internal standard, its deuterated structure enables novel applications. For example, in in vitro metabolism studies, researchers track deuterium retention to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) via high-resolution mass spectrometry. This requires coupling with kinetic studies and enzymatic inhibition assays to validate metabolic stability .

Key Research Challenges

  • Contradictions in Data : Variability in reported phthalate half-lives may stem from differences in deuterated analog stability or extraction protocols. Cross-laboratory validation using standardized CRMs is critical .
  • Novel Applications : Expanding use in metabolomics requires addressing potential isotopic exchange under physiological conditions, which could alter metabolite identification .

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